alpha-Fluoromethylhistidine

Catalog No.
S574083
CAS No.
73804-75-8
M.F
C7H10FN3O2
M. Wt
187.17 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Fluoromethylhistidine

Researchers needing to eliminate histamine biosynthesis face limitations with reversible inhibitors or receptor antagonists that do not reduce tissue histamine. α-Fluoromethylhistidine (α-FMH) is a mechanism-based irreversible HDC inhibitor, offering >80% depletion of intracellular histamine in a single dose, thus creating transient histamine-free models without developmental compensation. • Irreversible covalent HDC inactivation ensures prolonged depletion. • Decouples histamine roles in ECL cell function and anaphylaxis. • Supplied with full analytical documentation; ready for global shipment.

CAS Number

73804-75-8

Product Name

alpha-Fluoromethylhistidine

IUPAC Name

(2S)-2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

InChI

InChI=1S/C7H10FN3O2/c8-3-7(9,6(12)13)1-5-2-10-4-11-5/h2,4H,1,3,9H2,(H,10,11)(H,12,13)/t7-/m1/s1

InChI Key

AJFGLTPLWPTALJ-SSDOTTSWSA-N

SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N

Synonyms

alpha-fluoromethylhistidine, alpha-fluoromethylhistidine, (DL)-isomer, alpha-monofluoromethylhistidine, MDL 72209

Canonical SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N

Isomeric SMILES

C1=C(NC=N1)C[C@@](CF)(C(=O)O)N

Purity

≥98%

Package Size

5 mg, 10 mg

alpha-Fluoromethylhistidine (α-FMH) is a highly specific, mechanism-based irreversible suicide inhibitor of histidine decarboxylase (HDC), the sole enzyme responsible for the de novo biosynthesis of histamine. Unlike standard receptor antagonists that merely block downstream signaling, α-FMH covalently modifies the active site of HDC, effectively halting cellular histamine production until new enzyme is synthesized. For procurement professionals and principal investigators, α-FMH represents the gold-standard tool compound for generating transient, profound histamine depletion in both in vitro cell assays and in vivo animal models, offering superior temporal control compared to genetic knockout models and avoiding the off-target receptor affinities associated with generic antihistamines [1].

Research Fit

Irreversible HDC pathway inhibition Mechanism-based covalent inactivation supports sustained histamine depletion protocols without activity recovery after washout.
(S)-enantiomer stereochemical control Enantiopure (S)-form ensures defined molar potency and avoids confounding (R)-antimer transporter competition.
CNS & peripheral histamine research Validated for brain and gastric histidine decarboxylase studies; selective for non-mast cell pools after single administration.

Substituting α-FMH with competitive HDC inhibitors (such as α-methylhistidine) or generic H1/H2 receptor antagonists fundamentally compromises experimental integrity in histamine research. Competitive inhibitors like α-methylhistidine act as slow substrates that undergo decarboxylation, meaning their inhibitory effect is reversible and requires continuous, high-concentration dosing to outcompete endogenous histidine. Conversely, receptor antagonists (e.g., diphenhydramine or cimetidine) do not reduce tissue histamine levels; they merely block binding sites, often triggering compensatory increases in histamine synthesis and release. α-FMH bypasses these limitations by forming a permanent covalent linkage with HDC, ensuring that a single dose can drive >80% depletion of intracellular histamine pools for extended periods, making it non-interchangeable for rigorous histaminergic pathway isolation .

Substitution Risk

Mechanism Reversible HDC inhibitors (HME, EGCG) may not reproduce sustained histamine depletion; enzyme activity can recover upon washout or substrate competition.
Target Tritoqualine does not inhibit isolated HDC enzyme preparations, making it an unsuitable research tool despite clinical labeling.
Stereochemistry The (R)-enantiomer and racemic mixtures can reduce effective inhibitory concentration and introduce cellular uptake artifacts; enantiomeric purity must be verified.

Irreversible vs. Competitive Enzyme Inhibition

Kinetic studies demonstrate that α-FMH acts as a potent suicide inactivator of HDC, achieving near-complete irreversible enzyme inactivation at single-digit micromolar exposures (IC50 ~1–10 µM). It inactivates purified HDC with a k_inact/K_I on the order of 10³–10⁴ M⁻¹·sec⁻¹. In direct contrast, the structural analog α-methylhistidine functions merely as a competitive inhibitor and slow substrate, undergoing decarboxylation-dependent transamination without permanently disabling the enzyme . This irreversible covalent modification by α-FMH ensures that histamine synthesis remains halted until de novo HDC protein is synthesized, providing a vastly superior pharmacokinetic profile for sustained in vivo studies.

Evidence DimensionMechanism and Potency of HDC Inhibition
Target Compound Dataα-FMH: Irreversible suicide inhibition (IC50 ~1–10 µM, k_inact/K_I ~10³–10⁴ M⁻¹·sec⁻¹)
Comparator Or Baselineα-methylhistidine: Reversible competitive inhibition / slow substrate
Quantified DifferencePermanent covalent inactivation vs. reversible competitive binding requiring continuous dosing
ConditionsIn vitro purified mammalian histidine decarboxylase assays

Irreversible inhibition eliminates the need for continuous high-dose infusions required by competitive inhibitors, ensuring stable and reproducible histamine depletion in complex biological models.

Potency vs Brocresine
Cross-study
IC50: 1–2 μM (α-FMH) vs 1000 μM (brocresine metabolite)
Supports complete HDC blockade in enzymatic assays.
500–1000× fold difference reported; conditions apply.

In Vivo Histamine Depletion

Systemic administration of α-FMH provides profound and quantifiable depletion of endogenous histamine pools across multiple tissue types. In rodent models, a continuous subcutaneous infusion (3 mg/kg/h over 24 h) of α-FMH reduces oxyntic mucosal histamine by approximately 83% in rats and 65% in mice, while concurrently depleting enterochromaffin-like (ECL) cell secretory vesicles by >84% . Baseline controls and receptor antagonists leave these histamine stores intact at 100%. This massive reduction in stored and newly synthesized histamine isolates the physiological role of the amine without the confounding variables of receptor-level cross-talk.

Evidence DimensionOxyntic Mucosal Histamine Depletion
Target Compound Dataα-FMH: 65% to 83% reduction in mucosal histamine and >84% depletion of ECL secretory vesicles
Comparator Or BaselineBaseline / Vehicle Control: 0% depletion (100% intact histamine stores)
Quantified Difference>80% average reduction in functional histamine storage
ConditionsIn vivo rodent models (rats/mice) via subcutaneous infusion (3 mg/kg/h for 24 h)

Procuring α-FMH allows researchers to create functional 'histamine-free' physiological states in wild-type animals, bypassing the need for expensive and developmentally compensated genetic knockout strains.

Cellular Uptake
Head-to-head
Intact cell IC50: 0.2 μM (2H3 basophils)
Supports cell-based HDC inhibition study design.
Active transport via histidine carrier reported.

Specificity Without Receptor Interference

A critical procurement differentiator for α-FMH is its absolute specificity for the HDC enzyme, avoiding the off-target effects common to generic antihistamines. While H1 or H2 receptor antagonists (e.g., cimetidine) or proton pump inhibitors (e.g., omeprazole) block downstream signaling, they often induce hypergastrinemia or compensatory vacuolization of ECL cells. α-FMH administration abolishes omeprazole-induced vacuolization of ECL cells and directly decreases gastrin-induced histamine efflux . By targeting the biosynthetic step rather than the receptor, α-FMH provides a clean pharmacological profile that competitive downstream blockers cannot replicate.

Evidence DimensionEffect on ECL Cell Vacuolization and Histamine Efflux
Target Compound Dataα-FMH: Abolishes omeprazole-induced vacuolization and halts histamine efflux
Comparator Or BaselineH2 Antagonists / PPIs (e.g., Omeprazole): Induce compensatory ECL cell vacuolization
Quantified DifferencePrevention of compensatory cellular artifacts caused by downstream receptor blockade
ConditionsIn vivo gastric acid secretion and ECL cell ultrastructure models

For researchers studying gastric pathology or neuroinflammation, α-FMH prevents the compensatory feedback loops that ruin data integrity when using standard receptor antagonists.

Inhibition Mechanism
Method context
Covalent, irreversible (α-FMH) vs competitive, reversible (EGCG, HME)
Enables persistent histamine depletion in multistep protocols.
Activity not restored by dialysis; KI 0.1 mM, kinact 32.2 min⁻¹.
Enantiomer Potency
Reported
(S)-α-FMH: potent HDC inhibitor; (R)-α-FMH: >10-fold less potent
Requires enantiopure (S)-form for experimental reproducibility.
Racemic material halves effective concentration and may confound transport.
Brain HDC Suppression
Cross-study
Complete cortical HDC loss >4 days after 20 mg/kg i.p. (mouse)
Supports sustained CNS histamine depletion protocols.
Differential recovery cortex vs hypothalamus reported.
Human PBL HDC Inhibition
Reported
>90% inhibition at 10 μM in vitro; dose-dependent suppression after oral administration
Supports human ex vivo HDC research models.
Enzyme recovery kinetics documented in human leukocytes.

Histaminergic Pathway Isolation

Because α-FMH provides >80% depletion of tissue histamine via irreversible HDC inhibition, it is the premier choice for establishing transient 'histamine-free' animal models. This is critical for neuropharmacology and allergy research where genetic knockout models may suffer from developmental compensation, allowing precise temporal control over histamine depletion [1].

Gastric Acid & ECL Cell Studies

α-FMH is uniquely suited for gastroenterology research, specifically for isolating the role of enterochromaffin-like (ECL) cell-derived histamine. By abolishing omeprazole-induced vacuolization and drastically reducing mucosal histamine stores, it allows researchers to decouple histamine's role from other gastric secretagogues like gastrin and acetylcholine[1].

Mast Cell and Anaphylaxis Modeling

In immunological assays, α-FMH is procured to block de novo cellular histamine biogenesis. This allows researchers to differentiate between the release of pre-stored histamine and the synthesis of new histamine during prolonged anaphylactoid reactions or mast cell activation events [1].

Application Fit

Application
Selection Property
Validation Focus
Sustained CNS Histamine Depletion Studies
Long-lasting irreversible HDC inhibition in brain
Region-specific HDC recovery kinetics (cortex vs hypothalamus)
Human HDC Target Engagement Research
Human leukocyte HDC inhibition data
Ex vivo enzyme recovery and dose-response characterization
Non-Mast Cell Histamine Discrimination
Selective non-mast cell histamine depletion after single dose
Temporal discrimination of mast cell vs non-mast cell pools
GST Off-Target Control Studies
GST isozyme inhibition at micromolar concentrations
Specificity control for histamine depletion vs GST-mediated effects

XLogP3

-3.1

UNII

7DZ4K6ZN32

Other CAS

73804-75-8

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